In Vitro DREADD Potency: CNO vs. Clozapine vs. Compound 21 at hM4Di
At the inhibitory human M4 muscarinic DREADD (hM4Di), the half-maximal effective concentration (EC50) of CNO is 8.1 nM, which is approximately 19-fold higher than that of clozapine (0.42 nM) and 2.7-fold higher than Compound 21 (2.95 nM) [1]. This quantifies CNO's substantially lower intrinsic potency at the engineered receptor relative to its back-metabolite and a next-generation alternative.
| Evidence Dimension | In vitro DREADD activation potency (EC50) |
|---|---|
| Target Compound Data | 8.1 nM |
| Comparator Or Baseline | Clozapine: 0.42 nM; Compound 21: 2.95 nM |
| Quantified Difference | CNO is 19.3x less potent than clozapine; 2.7x less potent than Compound 21 |
| Conditions | hM4Di DREADD-expressing cells, in vitro functional assay |
Why This Matters
This 19-fold potency gap explains why CNO's in vivo effects in rodents are primarily mediated by its conversion to clozapine, requiring careful interpretation of DREADD studies and highlighting the need for back-metabolism controls.
- [1] Jendryka M, Palchaudhuri M, Ursu D, van der Veen B, Liss B, Kätzel D, Nissen W, Pekcec A. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Sci Rep. 2019;9(1):4522. View Source
